molecular formula C9H12NO2S+ B215170 4-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridinium

4-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridinium

Cat. No. B215170
M. Wt: 198.26 g/mol
InChI Key: SPBPDASQNRMKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridinium, also known as MMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MMP is a heterocyclic organic compound that contains a pyridinium ring and is commonly used as a reagent in organic chemistry. In recent years, MMP has been the subject of extensive research due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridinium is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of nucleic acids, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and antibacterial activity, it has been shown to possess antioxidant and anti-inflammatory properties. This compound has also been shown to have a positive effect on cognitive function, potentially due to its ability to inhibit acetylcholinesterase.

Advantages and Limitations for Lab Experiments

4-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridinium has several advantages for use in laboratory experiments. It is readily available and easy to synthesize, making it a cost-effective reagent. It is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, this compound does have some limitations. It is toxic and must be handled with care, and its mechanism of action is not fully understood, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 4-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridinium. One area of interest is the development of new drugs based on the structure of this compound. Researchers are also investigating the potential use of this compound as a catalyst in organic reactions, due to its ability to activate carbon-carbon bonds. Additionally, there is interest in further investigating the biochemical and physiological effects of this compound, particularly its potential as a therapeutic agent for the treatment of Alzheimer's disease.

Synthesis Methods

4-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridinium can be synthesized using a variety of methods, including the reaction of 2-(methylsulfanyl)pyridine with methyl chloroformate in the presence of a base. Another method involves the reaction of 2-(methylsulfanyl)pyridine with dimethyl carbonate in the presence of a base. These methods have been optimized to produce high yields of this compound with minimal side products.

Scientific Research Applications

4-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridinium has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor and antibacterial activity, making it a promising candidate for the development of new drugs. This compound has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease, due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine.

properties

Molecular Formula

C9H12NO2S+

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 1-methyl-2-methylsulfanylpyridin-1-ium-4-carboxylate

InChI

InChI=1S/C9H12NO2S/c1-10-5-4-7(9(11)12-2)6-8(10)13-3/h4-6H,1-3H3/q+1

InChI Key

SPBPDASQNRMKAV-UHFFFAOYSA-N

SMILES

C[N+]1=C(C=C(C=C1)C(=O)OC)SC

Canonical SMILES

C[N+]1=C(C=C(C=C1)C(=O)OC)SC

Origin of Product

United States

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